molecular formula C4H5BrO2 B041221 2-(Bromomethyl)acrylic acid CAS No. 72707-66-5

2-(Bromomethyl)acrylic acid

Cat. No.: B041221
CAS No.: 72707-66-5
M. Wt: 164.99 g/mol
InChI Key: NOOYFQLPKUQDNE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)acrylic acid, also known as 2-(Bromomethyl)-2-propenoic acid, is an organic compound with the molecular formula CH2=C(CH2Br)COOH. It is a derivative of acrylic acid where a bromomethyl group is attached to the alpha position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

2-(Bromomethyl)acrylic acid primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (aldehydes and ketones) through a chemical reaction, forming α-methylene-butyrolactones . This reaction is a key step in the synthesis of various complex organic compounds and pharmaceuticals.

Biochemical Pathways

The formation of α-methylene-butyrolactones affects the metabolic pathways involving aldehydes and ketones. The downstream effects of this interaction can lead to the synthesis of various complex organic compounds and pharmaceuticals .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The primary molecular effect of this compound’s action is the formation of α-methylene-butyrolactones . This transformation is used in the synthesis of methotrexate analogues , which are used in the treatment of certain types of cancer and autoimmune diseases.

Action Environment

It’s worth noting that the compound is stored at a temperature of 2-8°c , suggesting that temperature could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

It is known to react with aldehydes and ketones to form α-methylene-butyrolactones This suggests that it may interact with enzymes, proteins, and other biomolecules that have aldehyde or ketone groups

Molecular Mechanism

It is known to form α-methylene-butyrolactones when it reacts with aldehydes and ketones This suggests that it may exert its effects at the molecular level through these reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)acrylic acid can be synthesized through the bromination of methacrylic acid. The reaction typically involves the use of bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors where methacrylic acid is continuously fed and bromine is added in a controlled manner. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2-(Bromomethyl)acrylic acid is unique due to its carboxylic acid group, which provides additional reactivity compared to its ester counterparts. This makes it more versatile in various chemical reactions, particularly in the synthesis of pharmaceuticals and polymers .

Properties

IUPAC Name

2-(bromomethyl)prop-2-enoic acid
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InChI

InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOYFQLPKUQDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223008
Record name 2-(Bromomethyl)propenoic acid
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Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-(Bromomethyl)propenoic acid
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CAS No.

72707-66-5
Record name 2-(Bromomethyl)acrylic acid
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Record name 2-(Bromomethyl)propenoic acid
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Record name 2-(Bromomethyl)propenoic acid
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Record name 2-(bromomethyl)propenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-(Bromomethyl)acrylic acid in organic synthesis?

A1: this compound serves as a versatile building block for various heterocyclic and carbocyclic compounds. [, , , , , ] Notably, it acts as a key component in the synthesis of α-methylene-γ-butyrolactones [, , ], α-methylene-γ-butyrolactams [], and 5-methylene-6H-pyrimidine-2,4-dione derivatives, a new class of thymine analogues. [, ]

Q2: How does this compound react with carbodiimides?

A2: Under mild conditions, this compound undergoes N,N′-cyclization with carbodiimides, resulting in 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives. [, ] These products exhibit good Michael acceptor properties.

Q3: Can you explain the mechanism of copolymer formation when this compound reacts with haloacetic acids?

A3: The reaction proceeds through a mechanism akin to phase transfer catalysis. [] Triethylammonium carboxylate salt, generated in situ, acts as a nucleophile, attacking this compound and haloacetic acids to form the copolyester. Interestingly, this compound displays higher reactivity compared to haloacetic acids.

Q4: What is the role of indium in reactions involving this compound?

A4: Indium promotes the reaction between this compound and carbonyl compounds like aldehydes and aldimines. [, , , ] This leads to the formation of substituted α-methylene-γ-lactones and α-methylene-γ-butyrolactams, respectively.

Q5: How can the unsaturated copolyesters synthesized from this compound be further modified?

A5: The pendent vinylidine groups in these copolyesters provide reactive sites for crosslinking. [] Radical polymerization with vinyl monomers, like styrene or methyl methacrylate, results in the formation of insoluble semi-interpenetrating networks.

Q6: How does the reactivity of this compound compare to other haloacetic acids in copolymerization reactions?

A6: this compound demonstrates significantly higher reactivity than chloro- or bromoacetic acids. [] This difference in reactivity leads to a higher incorporation of this compound into the copolymer structure compared to its feed ratio.

Q7: What makes α-methylene-γ-butyrolactam derivatives interesting from a biological perspective?

A7: These compounds are structurally related to α-methylene-γ-butyrolactones but display lower cytotoxic activity in certain cases. [] This difference makes them promising candidates for further investigation in medicinal chemistry.

Q8: How are the Baylis-Hillman adducts utilized in the synthesis of α-methylene-γ-butyrolactams?

A8: Baylis-Hillman adducts, upon reaction with HBr, yield cinnamyl bromide derivatives. [] These intermediates are then converted to the corresponding DABCO salts, which upon reaction with nitroethane and subsequent reductive cyclization, afford α-methylene-γ-butyrolactams.

Q9: What spectroscopic techniques are typically employed for the characterization of compounds synthesized using this compound?

A9: Common techniques include IR spectroscopy, 1H-NMR, and 13C-NMR. [] These methods help in confirming the structure and analyzing the composition of the synthesized polymers and other derivatives.

Q10: Are there any examples of using this compound in organometallic chemistry?

A10: Yes, this compound and its derivatives can undergo oxidative addition to platinum(II) complexes. [] This reaction allows for the preparation of organoplatinum(IV) complexes containing vinyl substituents, which can be further utilized in polymer synthesis.

Q11: What is the significance of the Wittig salt derived from this compound?

A11: The Wittig salt of this compound acts as a crucial precursor for the synthesis of 1,3-butadiene-2-carboxylic acids. [] This reaction pathway highlights another synthetic application of this compound.

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